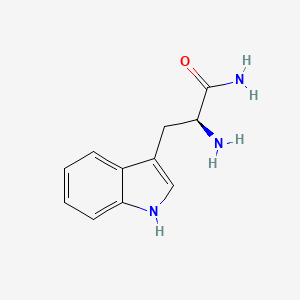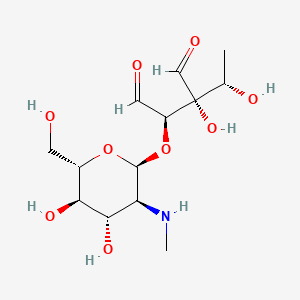
L-Tryptophane amide
Vue d'ensemble
Description
Tryptophanamide is an organic compound belonging to the class of tryptamines and derivatives. It is structurally characterized by an indole ring substituted at the 3-position by an ethanamine.
Applications De Recherche Scientifique
Tryptophanamide has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a model compound for studying protein interactions and enzyme mechanisms. In medicine, tryptophanamide derivatives are explored for their potential therapeutic effects, including their role in drug delivery systems .
Safety and Hazards
Orientations Futures
Mécanisme D'action
The mechanism of action of tryptophanamide involves its interaction with specific molecular targets. One known target is tryptophan-tRNA ligase, an enzyme involved in protein synthesis. Tryptophanamide binds to this enzyme, influencing its activity and thereby affecting protein synthesis pathways . Additionally, tryptophanamide can interact with other proteins and enzymes, modulating their functions and contributing to its biological effects .
Analyse Biochimique
Biochemical Properties
L-Tryptophanamide is involved in several biochemical reactions. It interacts with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are crucial for the metabolism of tryptophan. These interactions facilitate the conversion of L-Tryptophanamide into other biologically active compounds, such as serotonin and kynurenine . Additionally, L-Tryptophanamide binds to proteins and other biomolecules, influencing their structure and function.
Cellular Effects
L-Tryptophanamide has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, L-Tryptophanamide can activate the mTOR signaling pathway, which is essential for cell growth and proliferation . It also affects the expression of genes involved in immune response and inflammation, thereby impacting cellular homeostasis.
Molecular Mechanism
The molecular mechanism of L-Tryptophanamide involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, L-Tryptophanamide inhibits the activity of indoleamine 2,3-dioxygenase, resulting in increased levels of tryptophan and its metabolites . This inhibition can affect immune responses and other physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Tryptophanamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that L-Tryptophanamide can maintain its activity for extended periods under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to L-Tryptophanamide can result in sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of L-Tryptophanamide vary with different dosages in animal models. At low doses, L-Tryptophanamide can enhance cellular function and promote physiological processes. At high doses, it may exhibit toxic or adverse effects, such as inducing necrosis in certain cell types . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.
Metabolic Pathways
L-Tryptophanamide is involved in several metabolic pathways, including the kynurenine pathway and serotonin synthesis. It interacts with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are essential for the conversion of tryptophan into its metabolites . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, L-Tryptophanamide is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The transport and distribution of L-Tryptophanamide can affect its activity and function, influencing cellular processes and physiological responses.
Subcellular Localization
L-Tryptophanamide’s subcellular localization is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that L-Tryptophanamide exerts its effects in the appropriate cellular context, impacting various biochemical and physiological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tryptophanamide can be synthesized through several methods. One common approach involves the amidation of tryptophan. This process typically involves the reaction of tryptophan with an amine source under specific conditions to form tryptophanamide. The reaction conditions often include the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, microbial fermentation is a preferred method for producing tryptophan and its derivatives, including tryptophanamide. Metabolic engineering of microorganisms like Escherichia coli allows for the efficient production of tryptophan, which can then be converted to tryptophanamide through enzymatic or chemical processes .
Analyse Des Réactions Chimiques
Types of Reactions: Tryptophanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form corresponding oxides or reduced to form amines .
Common Reagents and Conditions: Common reagents used in the reactions of tryptophanamide include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products: The major products formed from the reactions of tryptophanamide depend on the type of reaction. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of tryptophanamide .
Comparaison Avec Des Composés Similaires
Similar Compounds: Tryptophanamide is similar to other tryptamine derivatives, such as tryptamine, serotonin, and melatonin. These compounds share a common indole structure and exhibit similar biochemical properties .
Uniqueness: What sets tryptophanamide apart from other similar compounds is its specific amide functional group, which imparts unique chemical and biological properties. This functional group allows tryptophanamide to participate in specific reactions and interactions that are not observed with other tryptamine derivatives .
Conclusion
Tryptophanamide is a versatile compound with significant potential in various scientific fields. Its unique structure and properties make it a valuable tool for research in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its applications and contribute to advancements in these fields.
Propriétés
IUPAC Name |
(2S)-2-amino-3-(1H-indol-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-9(11(13)15)5-7-6-14-10-4-2-1-3-8(7)10/h1-4,6,9,14H,5,12H2,(H2,13,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSKPBDKNIXMBS-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316507 | |
| Record name | L-Tryptophanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20696-57-5 | |
| Record name | L-Tryptophanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20696-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tryptophanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020696575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tryptophanamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04537 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Tryptophanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-α-amino-1H-indole-3-propionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.964 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRYPTOPHANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K2B9SB26H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-(methylcarbamoyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-phenylacetamide](/img/structure/B1682488.png)

![2-(4-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol](/img/structure/B1682493.png)



![(3S,10S,13R,14R,15S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,15-diol](/img/structure/B1682499.png)